4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid
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Overview
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with a suitable dimethylaminocarbonylating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Diethylamino)phenylboronic acid
Comparison: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is unique due to the presence of both a dimethylaminocarbonyl group and a fluorine atom. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it different from other similar compounds .
Properties
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)13-8-7-12(16(20)21)9-14(13)17/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGYKNQUCLFETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691340 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-94-2 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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